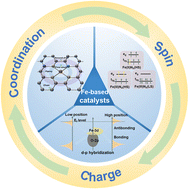Unified ORR mechanism criteria via charge–spin–coordination of Fe functional units
Energy & Environmental Science Pub Date: 2023-11-10 DOI: 10.1039/D3EE02644B
Abstract
For oxygen reduction reaction (ORR) consisting of complex multi-electron and proton-coupled elementary steps, it has been always a core issue to address controlling the adsorption properties of oxygen-containing species (OCs) on the surface and interface of catalysts. Since the unique 3d orbital electronic configuration of Fe functional units (Fe-FUs) enables strong interactions with OCs, sufficient power is provided for the ORR. Inspired by the separation of the three powers, initialized from fingerprinting “charge–spin–coordination” of the catalytic system, we explored and summarized electronic and geometric structures via the descriptors for electronic configuration. Next, the specific catalytic mechanism of Fe-FUs in multiple forms was analyzed, perfectly interpreting the structure–activity relationship in Fe-based catalysts. Finally, the corresponding solutions were put forward by summarizing the bottleneck issues in the deactivation and degradation. This review aims to fully gain high utilization of active components, thereby achieving the win–win goal of combining activity and stability for Fe-based catalysts.


Recommended Literature
- [1] Engineering pH-responsive switching of donor–π–acceptor chromophore alignments along a peptide nanotube scaffold†
- [2] Cluster phases of 4-cyanoresorcinol derived hockey-stick liquid crystals†
- [3] A perspective on the evolution and journey of different types of lithium-ion capacitors: mechanisms, energy-power balance, applicability, and commercialization
- [4] Metal–organic anion receptors: trans-functionalised platinum complexes†‡
- [5] Competitive or sequential reaction of an electrophilic terminal phosphinidene metal(0) complex with allyl halides? [2+1]-cycloaddition vs. C–X bond insertion†
- [6] A supramolecular ensemble of a PBI derivative and Cu2O NPs: potential photocatalysts for the Suzuki and Suzuki type coupling reactions†
- [7] Morphological design strategies to tailor out-of-plane charge transport in conjugated polymer systems for device applications
- [8] Mineralization of poly(tetrafluoroethylene) and other fluoropolymers using molten sodium hydroxide†
- [9] Microfluidic integration of substantially round glass capillaries for lateral patch clamping on chip
- [10] Concluding Remarks

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 169555-93-5
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4
-
1,2-thiazole-5-carboxylic acid
CAS no.: 10271-85-9









